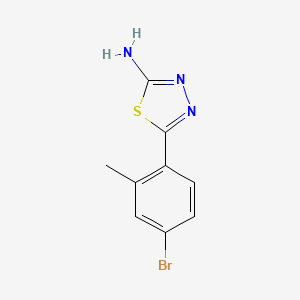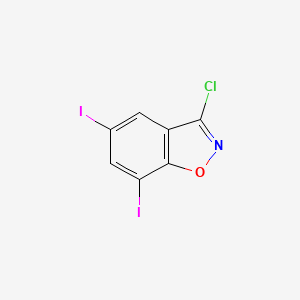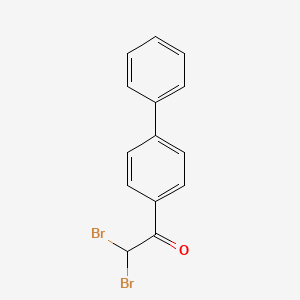
2,2-Dibromo-1-(4-phenylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Biphenylyl)-2,2-dibromoethanone is an organic compound that belongs to the class of ketones It features a biphenyl group attached to a dibromoethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2,2-dibromoethanone can be synthesized through the bromination of 1-(4-Biphenylyl)ethanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 1-(4-Biphenylyl)-2,2-dibromoethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(4-Biphenylyl)-2,2-dibromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as hydroxide (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to form 1-(4-Biphenylyl)-2-bromoethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: 1-(4-Biphenylyl)-2-hydroxyethanone or 1-(4-Biphenylyl)-2-aminoethanone.
Reduction: 1-(4-Biphenylyl)-2-bromoethanol.
Oxidation: 1-(4-Biphenylyl)-2,2-dicarboxylic acid.
科学研究应用
1-(4-Biphenylyl)-2,2-dibromoethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Biphenylyl)-2,2-dibromoethanone involves its interaction with various molecular targets. The dibromo groups can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biological assays. The biphenyl group provides structural stability and contributes to the compound’s overall reactivity and interaction with biological molecules.
相似化合物的比较
1-(4-Biphenylyl)ethanone: Lacks the dibromo groups, making it less reactive in substitution reactions.
1-(4-Biphenylyl)-2-bromoethanone: Contains only one bromine atom, leading to different reactivity and applications.
1-(4-Biphenylyl)-2,2-dichloroethanone: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 1-(4-Biphenylyl)-2,2-dibromoethanone is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C14H10Br2O |
|---|---|
分子量 |
354.04 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H |
InChI 键 |
VHMQXWDTZAUVLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


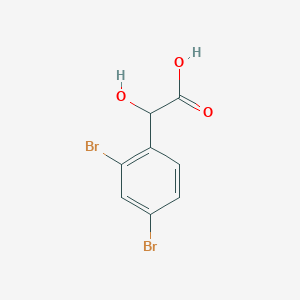
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
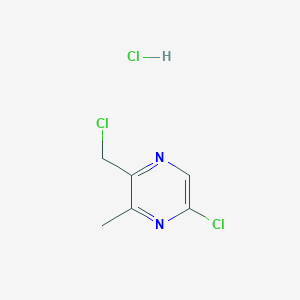
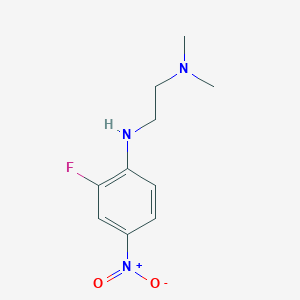
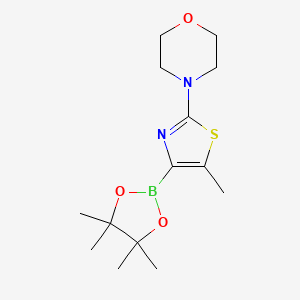
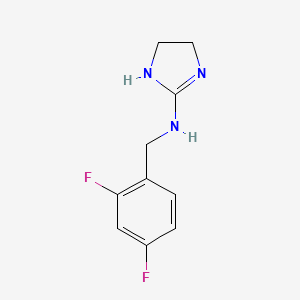
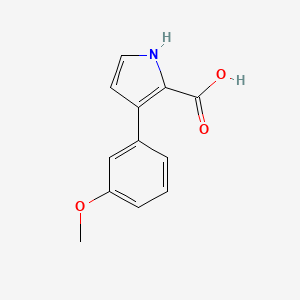
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
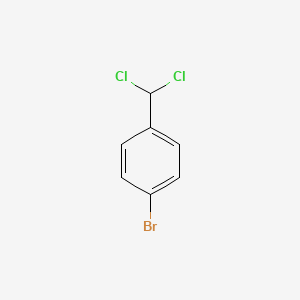

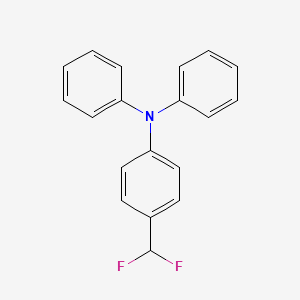
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
